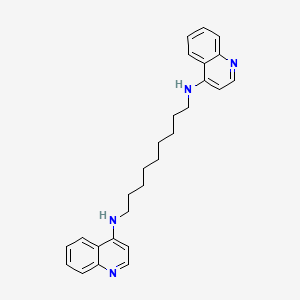
Acetic acid;(3-methoxyphenyl)methanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(3-methoxyphenyl)methanediol is a compound that combines the properties of acetic acid and (3-methoxyphenyl)methanediol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. It is widely used in the chemical industry and as a food preservative. (3-methoxyphenyl)methanediol, on the other hand, is a derivative of phenylmethanol with a methoxy group attached to the benzene ring. This combination results in a compound with unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3-methoxyphenyl)methanediol can be achieved through several methods. One common approach involves the esterification of (3-methoxyphenyl)methanol with acetic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of acetic acid involves the carbonylation of methanolThe reaction is carried out at high temperatures (150-200°C) and pressures (30-50 bar) to achieve high selectivity for acetic acid .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(3-methoxyphenyl)methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols or alkanes.
Substitution: Results in the replacement of the methoxy group with other functional groups.
Aplicaciones Científicas De Investigación
Acetic acid;(3-methoxyphenyl)methanediol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of acetic acid;(3-methoxyphenyl)methanediol involves its interaction with various molecular targets. The acetic acid component can act as a proton donor, participating in acid-base reactions. The (3-methoxyphenyl)methanediol moiety can interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and affect cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methoxyacetic acid: A derivative of acetic acid with a methoxy group attached to the methyl group.
Phenylacetic acid: A simple aromatic carboxylic acid with a phenyl group attached to the acetic acid moiety.
Vanillylmandelic acid: A metabolite of catecholamines with a similar aromatic structure.
Uniqueness
Acetic acid;(3-methoxyphenyl)methanediol is unique due to the presence of both acetic acid and (3-methoxyphenyl)methanediol moieties. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
59184-17-7 |
|---|---|
Fórmula molecular |
C12H18O7 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
acetic acid;(3-methoxyphenyl)methanediol |
InChI |
InChI=1S/C8H10O3.2C2H4O2/c1-11-7-4-2-3-6(5-7)8(9)10;2*1-2(3)4/h2-5,8-10H,1H3;2*1H3,(H,3,4) |
Clave InChI |
IXDHOBJEETZVRL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.COC1=CC=CC(=C1)C(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



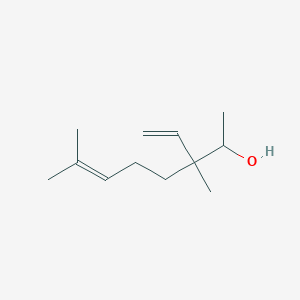
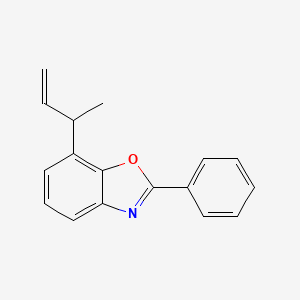
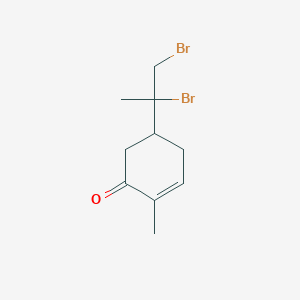
![2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl-](/img/structure/B14607710.png)

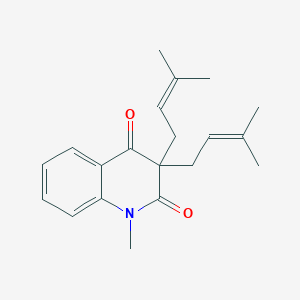
![2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14607719.png)
![Methyl 2-[2,5-bis(acetyloxy)benzamido]benzoate](/img/structure/B14607722.png)

![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14607743.png)
